Methyl 2-(benzyloxy)-3-fluorobenzoate

Organic Synthesis Process Chemistry Fluorination

Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS: 2379322-05-9) is a specialized fluorinated aromatic ester building block, with a molecular weight of 260.26 g/mol and a typical commercial purity of ≥98%. It features a unique ortho-substitution pattern with a benzyl-protected phenol and a fluorine atom adjacent to the ester group, which imparts distinct reactivity and physicochemical properties critical for the construction of complex organic molecules, particularly in pharmaceutical and agrochemical research.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 2379322-05-9
Cat. No. B6293717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-3-fluorobenzoate
CAS2379322-05-9
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)F)OCC2=CC=CC=C2
InChIInChI=1S/C15H13FO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyDETDZFZMZGHSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9): A High-Purity Fluorinated Aromatic Ester for Advanced Organic Synthesis and Medicinal Chemistry


Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS: 2379322-05-9) is a specialized fluorinated aromatic ester building block, with a molecular weight of 260.26 g/mol and a typical commercial purity of ≥98% . It features a unique ortho-substitution pattern with a benzyl-protected phenol and a fluorine atom adjacent to the ester group, which imparts distinct reactivity and physicochemical properties critical for the construction of complex organic molecules, particularly in pharmaceutical and agrochemical research .

Ortho-fluorinated ester building block with unique electronic activation
Supports one-step, quantitative synthetic route (process-ready)
Defined 5-LOX inactivity supports SAR negative-control selection

Procurement Alert for Methyl 2-(benzyloxy)-3-fluorobenzoate: The Ortho-Substitution Pattern Dictates Function, Not Mere Composition


Generic substitution is scientifically unsound for Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) due to the critical importance of its specific ortho-(2,3)-substitution pattern. Regioisomers like methyl 3-(benzyloxy)-5-fluorobenzoate [1] or methyl 4-(benzyloxy)-2-fluorobenzoate share the same molecular formula and weight but possess fundamentally different electronic and steric properties. The ortho-fluorine in the target compound exerts a unique electron-withdrawing influence on the adjacent ester, modulating its reactivity in nucleophilic acyl substitutions and cross-coupling reactions in ways that meta- or para-substituted analogs cannot replicate . Substituting with an analog will alter reaction kinetics, regioselectivity, and final product yields, jeopardizing synthetic pathway validity.

Regioisomer mismatch
Meta- or para-substituted analogs lack the ortho-fluorine inductive effect on the ester carbonyl, altering reaction kinetics and regioselectivity.
Reactivity profile
The ortho-fluorine/ester proximity is required for directed C-H activation and SNAr pathways; alternatives may fail to support desired transformations.

Quantitative Differentiation Guide for Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) vs. In-Class Analogs


Synthetic Efficiency: Near-Quantitative One-Step Synthesis Under Vilsmeier Conditions

Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant process advantage over the common two-step synthesis of similar benzoate esters, which typically involve a separate esterification step (e.g., from the corresponding acid using methanol and an acid catalyst) with yields that are often moderate and require purification .

Synthesis efficiency
Head-to-head
One-step quantitative yield (~100%) vs. multi-step esterification with variable lower yields
Process advantage reduces purification burden and cost; scalable pathway context.
Reported under Vilsmeier conditions; may require adaptation for specific substrates.
Organic Synthesis Process Chemistry Fluorination

Regioisomeric Selectivity: Ortho-Fluorine Directs Unique Reactivity

The ortho-fluorine substitution in Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) creates a unique electronic environment not present in its meta- or para-substituted regioisomers. The adjacent ester group is activated towards nucleophilic attack due to the strong -I effect of the ortho-fluorine, while the fluorine itself can serve as a directing group in metal-catalyzed C-H activation or as a leaving group in SNAr reactions under specific conditions . This stands in contrast to analogs like methyl 3-(benzyloxy)-5-fluorobenzoate [1] or methyl 4-(benzyloxy)-2-fluorobenzoate , where the fluorine is further removed, resulting in a different and less predictable reactivity profile.

Electronic influence
Class-level
Ortho-fluorine exerts strong -I effect activating the adjacent ester; meta/para isomers show distinct, non-interchangeable electronics.
Regiochemistry is critical for reactivity-based synthetic planning.
Theoretical and empirical basis; verify specific transformations.
Medicinal Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Biological Selectivity: Inactivity as a 5-Lipoxygenase Inhibitor

Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) has been evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and was found to have no significant activity (NS) [1]. While this is a negative result, it is a critical piece of differentiation for procurement. In drug discovery programs, identifying inactive control compounds or scaffolds that do not engage a particular target is essential for SAR (Structure-Activity Relationship) studies and for minimizing off-target effects.

5-LOX inhibition
Reported
No significant activity (NS) at 100 µM against RBL-1 5-lipoxygenase
Supports selection as an inactive control for SAR studies; rules out 5-LOX liability.
Assay-specific result; confirm in orthogonal target engagement models.
Pharmacology Enzyme Inhibition Drug Discovery

Targeted Research Applications of Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9)


Scalable Process Development for Fluorinated Aromatic Building Blocks

Given its established quantitative one-step synthesis [1], Methyl 2-(benzyloxy)-3-fluorobenzoate is an ideal candidate for process chemistry scale-up. Its high-yielding, efficient preparation minimizes waste and cost, making it a superior choice over less efficiently synthesized analogs for the large-scale production of advanced intermediates for pharmaceutical or agrochemical manufacturing.

Medicinal Chemistry SAR Studies Requiring Defined Inactivity Profiles

This compound serves as a crucial negative control or inactive scaffold in drug discovery programs investigating 5-Lipoxygenase (5-LOX) pathways [2]. Its confirmed lack of 5-LOX inhibition at 100 µM allows medicinal chemists to confidently rule out this mechanism of action, enabling cleaner SAR analysis when incorporated into larger molecular libraries.

Synthesis of Ortho-Substituted Biaryls via Directed C-H Activation

The unique ortho-relationship between the fluorine atom and the ester group makes this compound a valuable substrate for exploring regioselective C-H functionalization strategies. The fluorine can act as a directing group for transition-metal catalysts, enabling the synthesis of complex biaryl structures with high precision, a transformation that is not feasible with its meta- or para-substituted regioisomers.

Application
Selection Property
Validation Focus
Process-scale synthesis of fluorinated intermediates
Reported one-step quantitative yield
Scalability and purity under adapted conditions
SAR studies requiring 5-LOX inactivity control
Confirmed absence of 5-LOX inhibition at screening concentration
Activity in target engagement assays and library profiling
Regioselective C-H activation for ortho-substituted biaryls
Ortho-fluorine directing group capability
Directing effect efficiency in metal-catalyzed couplings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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